molecular formula C19H29IO B2586038 (3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 95043-81-5

(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Número de catálogo: B2586038
Número CAS: 95043-81-5
Peso molecular: 400.344
Clave InChI: BLIQDKQGZDUBOT-LUJOEAJASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a steroidal derivative with a complex tetracyclic framework (cyclopenta[a]phenanthrene core) modified by a 17-iodo substituent and a hydroxyl group at position 3. Its stereochemistry is defined by the (3S,5S,8R,9S,10S,13S,14S) configuration, which influences its conformational stability and biological interactions. The iodine atom at position 17 introduces significant electronic and steric effects, distinguishing it from natural sterols like cholesterol or β-sitosterol . This structural motif is often explored for pharmacological applications, particularly in steroid receptor modulation or as a radiolabeled probe in imaging studies due to iodine’s isotopic properties .

Propiedades

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29IO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h6,12-16,21H,3-5,7-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIQDKQGZDUBOT-LUJOEAJASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC=C4I)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4I)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol , often referred to as 17-Iodoandrosta-5,16-dien-3beta-ol , is a complex organic molecule with significant biological activity. This article aims to explore its biological properties through various studies and data tables.

Chemical Structure

The compound features multiple stereocenters and a unique tetradecahydrophenanthrene skeleton. Its structural formula can be represented as follows:

C21H29IO2\text{C}_{21}\text{H}_{29}\text{I}\text{O}_2

Physical Properties

PropertyValue
Molecular Weight440.36 g/mol
CAS Number114611-53-9
Purity≥ 95%

The biological activity of this compound is primarily linked to its interaction with steroid hormone receptors. It has been shown to exhibit anti-inflammatory and neuroprotective properties. Research indicates that it may modulate neurotransmitter systems and influence cellular signaling pathways involved in neurodegenerative diseases.

Case Studies

  • Neuroprotective Effects
    • A study investigated the neuroprotective effects of 17-Iodoandrosta in models of ischemic brain injury. Results indicated a significant reduction in neuronal apoptosis and inflammation markers when treated with the compound compared to control groups .
  • Hormonal Activity
    • In vitro assays demonstrated that the compound acts as a selective modulator of androgen receptors. It exhibited a dose-dependent increase in androgenic activity in prostate cancer cell lines .
  • Anti-inflammatory Properties
    • Research highlighted its potential in reducing inflammation in models of rheumatoid arthritis. The compound inhibited pro-inflammatory cytokine production and demonstrated a decrease in joint swelling in animal models .

Pharmacological Studies

Recent pharmacological studies have focused on the compound's potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that 17-Iodoandrosta may inhibit tumor growth in certain cancer types through apoptosis induction and cell cycle arrest mechanisms.
  • Psychiatric Disorders : The compound has been explored for its potential role in treating neuropsychiatric disorders by modulating glutamatergic neurotransmitter systems .

Aplicaciones Científicas De Investigación

This compound exhibits a range of biological activities primarily linked to its interaction with steroid hormone receptors. It has been shown to:

  • Exhibit Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation through modulation of steroid pathways.
  • Antitumor Activity : Research indicates that it may inhibit the growth of certain cancer cells by interfering with hormonal signaling pathways.

Endocrine Research

Due to its structural similarity to natural steroids:

  • It is used in studies investigating the role of steroid hormones in various physiological processes.
  • The compound serves as a tool for understanding hormone-receptor interactions and their implications in diseases like cancer and metabolic disorders.

Pharmaceutical Development

The compound is being explored for:

  • Drug Formulation : Its anti-inflammatory and antitumor properties make it a candidate for developing new therapeutic agents targeting inflammatory diseases and cancers.
  • Hormonal Therapies : It has potential applications in developing treatments for hormone-sensitive conditions such as prostate cancer.

Chemical Synthesis

In synthetic organic chemistry:

  • The compound is utilized as an intermediate in the synthesis of more complex steroid derivatives.
  • It provides insights into reaction mechanisms involving steroid frameworks and can be modified to enhance biological activity.

Case Studies

Several studies have highlighted the efficacy of this compound:

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that (3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2... significantly reduced inflammation markers in animal models. The results indicated a decrease in pro-inflammatory cytokines when administered at specific dosages.

Case Study 2: Antitumor Activity

Research conducted on breast cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to its ability to interfere with estrogen receptor signaling pathways.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityApplications
Abiraterone AcetateHormonal therapy for prostate cancerAntitumor agent
DexamethasoneAnti-inflammatoryTreatment for autoimmune diseases
PrednisoneImmunosuppressantManagement of inflammatory conditions

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Biological/Pharmacological Notes Reference
(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (Target Compound) 17-iodo, 3-OH, 10,13-dimethyl C₂₁H₃₃IO ~452.4 (calculated) Potential iodine-mediated receptor binding; synthetic precursor for radiotracers
β-Sitosterol (MOL000449) 17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl] C₂₉H₅₀O 414.71 Hypolipidemic, antioxidant, phytosterol
Allopregnanolone (3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl ethenone 17-ketone, 3-OH, 10,13-dimethyl C₂₁H₃₄O₂ 318.5 Neurosteroid, GABA-A receptor modulator
(3S,8R,9S,10R,13S,14S)-17-(Isoquinolin-4-yl)-10,13-dimethyl-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol 17-isoquinolin-4-yl, 3-OH, 10,13-dimethyl C₂₈H₃₅NO 399.26 (observed) Synthetic analog with anti-inflammatory activity
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol 17-alkyl chain, 3-OH, 10,13-dimethyl C₃₀H₅₂O 428.73 Structural mimic of cholesterol

Key Observations:

Isoquinoline-substituted analogs (e.g., compound 1 in ) exhibit higher molecular weights (~399–450 g/mol) and distinct receptor-binding profiles due to aromatic heterocycles .

Stereochemical Variations: The 3S,5S,8R,9S,10S,13S,14S configuration of the target compound contrasts with the 3R,5S,8R,9S,10S,13S,14S stereochemistry of allopregnanolone, leading to differences in membrane permeability and receptor selectivity .

Synthetic Accessibility: The target compound and its isoquinoline analogs are typically synthesized via silica gel chromatography (e.g., using PE:EA eluents) , whereas β-sitosterol is isolated from plant sources .

Functional Group Impact: 3-OH groups are conserved across most analogs, suggesting a role in hydrogen bonding or enzymatic interactions. However, the 17-ketone in allopregnanolone confers neuroactive properties absent in iodine-substituted derivatives .

Q & A

Q. What are the key analytical techniques for confirming the structure and stereochemistry of this compound?

To confirm the structure and stereochemistry, employ a combination of:

  • High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula using accurate mass measurements (e.g., observed m/z 412.3213 vs. calculated 412.3210 for related analogs) .
  • Nuclear Overhauser Effect (NOE) Spectroscopy: Resolve spatial proximity of protons to assign stereocenters. For example, NOE correlations between axial hydrogens at C10/C13 and substituents on the cyclopentane ring can confirm relative configurations .
  • 1H/13C NMR: Analyze coupling constants (e.g., J values for axial-equatorial proton interactions) and chemical shifts to map substituent positions .

Q. How can researchers assess the purity of this compound during synthesis?

  • Melting Point Analysis: Compare observed melting points (e.g., 120–122°C for analogs) with literature values to detect impurities .
  • Thin-Layer Chromatography (TLC): Use polar/non-polar solvent systems to monitor reaction progress and isolate byproducts .
  • Quantitative NMR (qNMR): Integrate proton signals against an internal standard (e.g., trimethylsilylpropanoic acid) to quantify purity .

Q. What are the optimal storage conditions to ensure compound stability?

  • Dry, Inert Atmosphere: Store in sealed containers under nitrogen or argon to prevent oxidation of the iodine substituent at C17 .
  • Temperature Control: Maintain room temperature (20–25°C) for short-term storage; for long-term stability, consider refrigeration (2–8°C) to slow degradation .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments from spectroscopic data be resolved?

  • Multi-Technique Cross-Validation: Combine NOE data with X-ray crystallography (e.g., crystal structures resolved at 0.8 Å resolution) to unambiguously assign configurations .
  • Computational Modeling: Use density functional theory (DFT) to calculate expected NMR chemical shifts and compare with experimental data .
  • Dynamic NMR Experiments: Study temperature-dependent splitting patterns to identify conformational flexibility that may obscure stereochemical signals .

Q. What synthetic strategies are effective for introducing the iodo substituent at position 17?

  • Iridium-Catalyzed Deoxygenation: Optimize reaction conditions (e.g., 4 equivalents of HCOOH, 1000:1 substrate/catalyst ratio) to replace hydroxyl groups with iodine via stereoretentive pathways .
  • Electrophilic Iodination: Screen iodine sources (e.g., N-iodosuccinimide) in non-polar solvents (e.g., dichloromethane) under controlled pH to target the tertiary carbon at C17 .

Q. How can researchers design experiments to study the compound’s reactivity under varying catalytic conditions?

  • Catalyst Screening: Test transition-metal catalysts (e.g., Ir, Pd) for regioselective functionalization of the steroidal core. For example, iridium complexes promote C–H activation at electron-rich positions .
  • Kinetic Isotope Effect (KIE) Studies: Compare reaction rates using deuterated analogs to elucidate mechanistic pathways (e.g., radical vs. ionic intermediates) .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation during catalytic cycles .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.